molecular formula C17H16O6 B1197222 1,3-Bis(4-carboxyphenoxy)propane CAS No. 3753-81-9

1,3-Bis(4-carboxyphenoxy)propane

Cat. No. B1197222
CAS RN: 3753-81-9
M. Wt: 316.3 g/mol
InChI Key: VBISQLWPGDULSX-UHFFFAOYSA-N
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Description

1,3-Bis(4-carboxyphenoxy)propane is a chemical compound involved in various chemical reactions and has been studied in the context of molecular structures, chemical properties, and synthesis processes. It plays a crucial role in the formation of complex molecules and polymers, demonstrating a wide range of applications.

Synthesis Analysis

  • The synthesis of compounds involving 1,3-bis derivatives has been explored in several studies. For example, Faghihi, Shabanian, and Valikhani (2011) described the synthesis of 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane as part of the production of novel poly(amide-imide)s (Faghihi, Shabanian, & Valikhani, 2011).
  • Another study by Yashiro, Saithou, Kameyama, and Nishikubo (2003) discussed the synthesis of reactive polycarbonates using 2,2′-bis[(4-chloroformyl)oxyphenyl]propane, which relates to the 1,3-bis family (Yashiro, Saithou, Kameyama, & Nishikubo, 2003).

Molecular Structure Analysis

  • The molecular structure of compounds related to 1,3-bis derivatives has been analyzed in various studies. Ohishi et al. (1986) investigated the molecular structures of cobalt(III)–dioxygen complexes containing 1,3-bis(dimethylphosphino)propane (Ohishi et al., 1986).
  • Tewari et al. (2011) studied the importance of weak interactions in developing 1,3-bis polymorphs, highlighting the significance of molecular structure in chemical properties (Tewari, Singh, Dubey, Puerta, Valerga, & Verma, 2011).

Chemical Reactions and Properties

  • Research has focused on the chemical reactions involving 1,3-bis derivatives. For instance, Loy et al. (1996) examined intramolecular condensation reactions of α,ω-Bis(triethoxysilyl)alkanes, including 1,3-bis(triethoxysilyl)-propane, under acidic sol-gel polymerization conditions (Loy, Carpenter, Myers, Assink, Small, Greaves, & Shea, 1996).

Physical Properties Analysis

  • The physical properties of related 1,3-bis compounds, such as thermal stability and solubility, have been explored. For example, Yamuna, Sarath, Kubandiran, Umadevi, and Chakkaravarthi (2016) discussed the synthesis and thermal studies of 1,3-bis(4-pyridyl)propane bridged dicobaloximes (Yamuna, Sarath, Kubandiran, Umadevi, & Chakkaravarthi, 2016).

Chemical Properties Analysis

  • The chemical properties of 1,3-bis derivatives have been analyzed in various contexts. Covaci et al. (2003) synthesized and examined the properties of 1,3-bis(2,4,6-trinitrophenylaminooxy)propane and its congeners, exploring their hydrophobic characteristics and behavior towards oxidizers (Covaci, Ioniță, Cǎproiu, Socoteanu, Constantinescu, & Balaban, 2003).

Scientific Research Applications

  • Sensing Applications : Coordination polymers based on 1,3-Bis(4-carboxyphenoxy)propane have been utilized for sensing nitrobenzene, with one study demonstrating its effectiveness as a fluorescence probe at ppm concentrations (Wang, Zhang, Yu, & Xu, 2015).

  • Drug Delivery Systems : The polymer poly(1,3-bis-(p-carboxyphenoxy propane)-co-(sebacic anhydride)) has been investigated for its potential in drug delivery systems. Research shows its successful application in thin film growth, which is crucial for controlled drug release (Cristescu et al., 2007).

  • Polymer Degradation Studies : The degradation characteristics of the polymer poly[1,3-bis(p-carboxyphenoxy) propane∶sebacic acid] have been extensively studied, revealing significant changes in the chemical structure and molecular weight during degradation (Liang, 2006).

  • Copolymer Characterization : The copolymer composition of 1,3-bis (p-carboxyphenoxy) propane anhydride and other related compounds has been characterized using various techniques, providing insights into their molecular weight distributions and comonomer sequence distributions (Ron, Mathiowitz, Mathiowitz, Domb, & Langer, 1991).

  • Erosion Studies : Erosion characteristics of 1,3-Bis(p-carboxyphenoxy)propane−Sebacic Acid Poly(anhydride) copolymers have been analyzed, providing valuable information on their hydrolysis process and degradation products (Heatley, Humadi, Law, & D'emanuele, 1998).

  • Morphological Characterization : The erosion and intact zones in polyanhydrides derived from 1,3-bis(p-carboxyphenoxy)propane have been characterized using scanning electron microscopy, revealing specific morphological changes during preparation and degradation (Mathiowitz, Jacob, Pekarek, & Chickering, 1993).

  • Catalytic Properties : A novel coordination polymer using 1,3-bis(4-carboxyphenoxy) propane has been synthesized, showing highly efficient catalytic properties for the reaction of CO2 and epoxides (Guo, Su, Fan, & Shi, 2020).

  • Ultrasound-Enhanced Polymer Degradation : The mechanism of ultrasound-enhanced polymer erosion and release of incorporated substances in copolymers including 1,3-bis(p-carboxyphenoxy)propane has been investigated, shedding light on the accelerated hydrolysis and mechanical surface erosion due to ultrasound (Liu, Kost, D'emanuele, & Langer, 1992).

Safety And Hazards

CPP is classified as Aquatic Acute 1 and Skin Sensitizer 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can be harmful at high concentrations, causing liver necrosis and oxidative stress.

properties

IUPAC Name

4-[3-(4-carboxyphenoxy)propoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBISQLWPGDULSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90409-77-1
Record name Poly[bis(p-carboxyphenoxy)propane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90409-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8046585
Record name 1,3-Bis(4-carboxyphenoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046585
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Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-carboxyphenoxy)propane

CAS RN

3753-81-9
Record name 1,3-Bis(4-carboxyphenoxy)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis(4-carboxyphenoxy)propane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(p-carboxyphenoxy)propane
Source European Chemicals Agency (ECHA)
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Record name BENZOIC ACID, 4,4'-(1,3-PROPANEDIYLBIS(OXY))BIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
GUO Feng - Chinese Journal of Structural Chemistry, 2020 - ccspublishing.org.cn
Metal-organic frameworks are a sort of rapid development crystal solids, which have greatly attracted a large amount of attention in recent decades. The construction of 3D [Ni (bcp)(bpp)…
Number of citations: 0 www.ccspublishing.org.cn
F Guo, C Su, Y Fan, W Shi - Australian Journal of Chemistry, 2020 - CSIRO Publishing
A novel coordination polymer (CP) was constructed using 1,3-bis(4-carboxyphenoxy) propane (H2bcp), 1,4-bis(1-imidazol-yl)-2,5-dimethyl benzene (bimb), and NiII ions. [Ni(bcp)(bimb)]…
Number of citations: 2 www.publish.csiro.au
郭锋, 田光慧 - Chinese Journal of Structural Chemistry, 2019 - cqvip.com
: A novel coordination polymer [Mn (bcp)(bib) 0.5] n (1, H2 bcp= 1, 3-bis (4-carboxyphenoxy) propane and bib= 1, 4-bis (imidazol-1-yl) benzene) was synthesized under hydrothermal …
Number of citations: 3 www.cqvip.com
A Zardad, M Mabrouk, T Marimuthu, LC Du Toit… - Materials Science and …, 2018 - Elsevier
A series of three dual-responsive ‘thermosonic’ (thermo- and ultrasound-responsive) injectable organogels (TIOs) based on crosslinked N-(isopropyl acrylamide) (NIPAM) bearing …
Number of citations: 8 www.sciencedirect.com
R Katsarava, Z Gomurashvili - Handbook of Biodegradable …, 2011 - Wiley Online Library
The synthesis and study of biodegradable polymers is at the forefront of modern polymer chemistry because of the technological challenge and commercial potential. For many medical, …
Number of citations: 37 onlinelibrary.wiley.com
M Śmiga‐Matuszowicz… - Polymers for …, 2019 - Wiley Online Library
In situ forming implants (ISFIs) appear to be a convenient drug delivery system, alternative to conventional preformed implants and microparticles for parenteral drug delivery …
Number of citations: 6 onlinelibrary.wiley.com
HJ Harn, SZ Lin, PC Lin, CY Liu, PY Liu… - Neuro …, 2011 - academic.oup.com
We have shown that the natural compound z-butylidenephthalide (Bdph), isolated from the chloroform extract of Angelica sinensis, has antitumor effects. Because of the limitation of the …
Number of citations: 35 academic.oup.com
RT Stiepel, ES Pena, SA Ehrenzeller… - Journal of Controlled …, 2022 - Elsevier
Effective drug delivery requires ample dosing at the target tissue while minimizing negative side effects. Drug delivery vehicles such as polymeric nanoparticles (NPs) are often …
Number of citations: 11 www.sciencedirect.com
C Englert, JC Brendel, TC Majdanski, T Yildirim… - Progress in Polymer …, 2018 - Elsevier
The administration of drugs, as a main challenge of pharmaceutical and medicinal applications, has certainly benefited from the application of synthetic polymers. However, despite an …
Number of citations: 200 www.sciencedirect.com
H Xie, WJ Fang, XQ Yao - Acta Crystallographica Section C …, 2017 - scripts.iucr.org
One of the most interesting phenomena in coordination polymers (CPs) is the co-existence of different interlaced motifs. However, CPs having two different interlaced motifs at the same …
Number of citations: 1 scripts.iucr.org

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